N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring substituted with a chloro and methoxy group, and a benzamide moiety with an ethylsulfonyl substituent. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These substituents can be introduced through electrophilic aromatic substitution reactions.
Formation of the benzamide moiety: This involves the reaction of an amine with a benzoyl chloride derivative.
Introduction of the ethylsulfonyl group: This can be done through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer specific advantages.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups, as well as the ethylsulfonyl moiety, contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide: can be compared with other benzo[d]thiazole derivatives and benzamide compounds. Similar compounds include:
- N-(4-chlorophenyl)-2-(ethylsulfonyl)benzamide
- N-(4-methoxyphenyl)-2-(ethylsulfonyl)benzamide
- N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of functional groups in This compound imparts specific characteristics that may offer advantages in certain applications.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-3-26(22,23)13-7-5-4-6-10(13)16(21)20-17-19-14-12(24-2)9-8-11(18)15(14)25-17/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESHWVHDAPVWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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